2-(Bromomethyl)-5-fluorophenol
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Overview
Description
2-(Bromomethyl)-5-fluorophenol is an organic compound that features both bromine and fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-fluorophenol typically involves the bromination of 5-fluorophenol. One common method includes the use of bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as the use of bromine and a suitable catalyst to enhance the reaction efficiency. The reaction mixture is then purified through techniques like recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-fluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2-(Azidomethyl)-5-fluorophenol or 2-(Thiocyanoethyl)-5-fluorophenol.
Oxidation: Formation of 5-fluoro-2-hydroxybenzaldehyde.
Reduction: Formation of 2-methyl-5-fluorophenol
Scientific Research Applications
2-(Bromomethyl)-5-fluorophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: Employed in the study of enzyme interactions and as a probe in biochemical assays .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-fluorophenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical effects.
Comparison with Similar Compounds
- 2-(Chloromethyl)-5-fluorophenol
- 2-(Iodomethyl)-5-fluorophenol
- 2-(Bromomethyl)-4-fluorophenol
Comparison:
- Reactivity: The presence of different halogens (chlorine, iodine) can affect the reactivity and selectivity of the compound in chemical reactions.
- Applications: While similar compounds may have overlapping applications, the specific properties of 2-(Bromomethyl)-5-fluorophenol, such as its unique reactivity and binding affinity, make it particularly useful in certain contexts .
Biological Activity
2-(Bromomethyl)-5-fluorophenol is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromomethyl group and a fluorine atom on the phenolic ring. This compound has been studied for its potential biological activities, particularly as an intermediate in drug development and as a probe in biochemical assays.
The molecular formula of this compound is C7H6BrF O, with a molecular weight of approximately 203.02 g/mol. The presence of both bromine and fluorine enhances the compound's reactivity, making it suitable for various chemical transformations.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity. The fluorine atom may enhance binding affinity and selectivity through electronic effects, facilitating interactions with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 16 µM to 128 µM, indicating varying levels of effectiveness .
Compound | MIC (µM) | Activity |
---|---|---|
MA-1156 | 16 | High |
MA-1115 | 32 | Moderate |
MA-1116 | 64 | Moderate |
MA-1113 | 128 | Low |
Antiviral Activity
The antiviral potential of compounds similar to this compound has also been explored. For example, derivatives have shown efficacy against RNA viruses such as coronaviruses and filoviruses. A study indicated that certain analogues exhibited low micromolar activity against SARS-CoV and MERS-CoV, suggesting that modifications in the structure can lead to enhanced antiviral properties .
Case Studies
- Antiviral Screening : A series of flexible nucleoside analogues were synthesized based on the structure of this compound. These compounds were screened for antiviral activity against various strains, revealing promising results against SARS-CoV at an effective concentration (EC50) of around 8.8 µM .
- Antimicrobial Testing : In a comparative study, several fluoroaryl derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus. The results demonstrated that introducing fluorine into the phenolic structure significantly enhanced antimicrobial activity compared to non-fluorinated counterparts .
Structure-Activity Relationship (SAR)
The introduction of halogen atoms such as bromine and fluorine into the phenolic framework appears to significantly influence biological activity. The SAR analysis indicates that:
Properties
IUPAC Name |
2-(bromomethyl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTIJJXUPCJRII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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